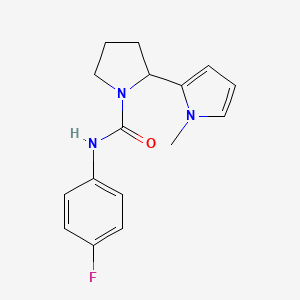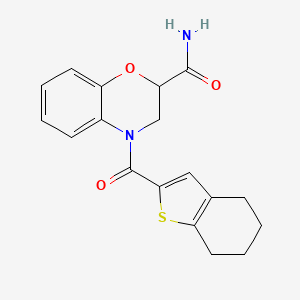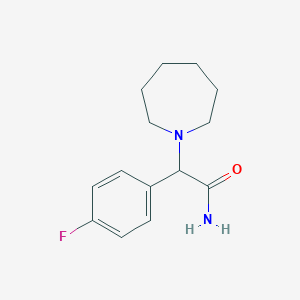
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a tetrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one is not fully understood. However, it has been suggested that the compound interacts with the GABAergic and serotonergic systems in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, it has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one in lab experiments is its potential as a neuroprotective agent and as a treatment for depression and anxiety. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one. One direction is the further investigation of its potential as a neuroprotective agent and as a treatment for depression and anxiety. Another direction is the study of its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with enhanced biological activity.
Métodos De Síntesis
The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has been achieved through various methods. One of the most commonly used methods is the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with sodium azide and copper sulfate in the presence of acetic acid. This reaction results in the formation of the tetrazole ring, which is responsible for the compound's biological activity.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has been studied extensively for its potential in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
3-phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(25-13-11-24(12-14-25)18-9-5-2-6-10-18)19(26-16-21-22-23-26)15-17-7-3-1-4-8-17/h1-10,16,19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYZNOGTHMWBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2,5-difluorobenzamide](/img/structure/B7462223.png)


![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)
![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)

![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
